![molecular formula C21H29N3O2 B2912583 4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide CAS No. 946336-79-4](/img/structure/B2912583.png)
4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrido[1,2-a]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The compound contains a pyrido[1,2-a]pyrimidin ring, which is a fused ring system with both pyridine and pyrimidine rings . It also has a cyclohexanecarboxamide group attached, which is a cyclohexane ring with a carboxamide functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrido[1,2-a]pyrimidin ring and the cyclohexanecarboxamide group. The nitrogen atoms in these rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and functional groups in the molecule. For example, the presence of nitrogen in the ring structure could potentially increase the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound’s unique structure suggests potential as an anticancer agent. Researchers are investigating its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Preliminary studies indicate promising results against certain cancer types, although further in vitro and in vivo experiments are needed to validate its efficacy .
Antifungal Activity
In recent research, derivatives of this compound demonstrated antifungal properties. Specifically, they exhibited inhibition against fungal growth on agar plates. These findings suggest a potential role in combating fungal infections .
Antitubercular Activity
Another exciting application lies in the fight against tuberculosis. Derivatives derived from this compound were tested for their in vitro antitubercular activity. Researchers observed activity against Mycobacterium tuberculosis (H37Ra strain) and Mycobacterium bovis (BCG strain). Further optimization and mechanistic studies are ongoing .
Drug Development
Given the compound’s heterocyclic nature, it holds promise as a scaffold for novel drug development. Researchers are exploring modifications to enhance its pharmacological properties, aiming to create potent and selective therapeutic agents .
Agrochemicals
Imidazole-based compounds often find applications in agrochemicals. While specific studies on this compound are limited, its structural features suggest potential as a pesticide or herbicide. Researchers are investigating its effects on pests, weeds, and crop protection .
Functional Materials
The compound’s unique core structure may contribute to functional materials. Researchers are exploring its use in organic electronics, sensors, and optoelectronic devices. By fine-tuning its properties, it could play a role in next-generation materials .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-butyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-4-5-6-16-8-10-17(11-9-16)20(25)23-19-15(3)22-18-12-7-14(2)13-24(18)21(19)26/h7,12-13,16-17H,4-6,8-11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLJOIXCKOOSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
![5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2912503.png)
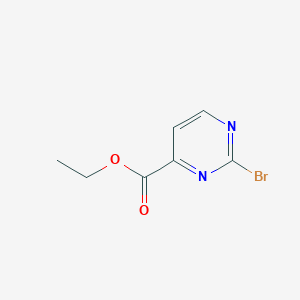

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
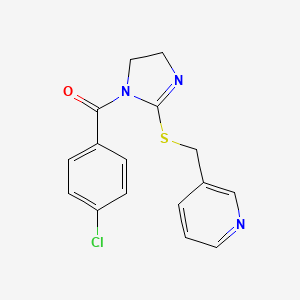
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

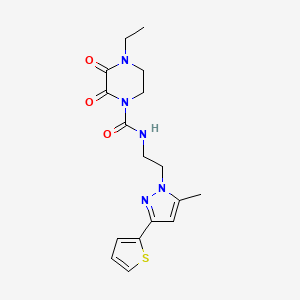
![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)
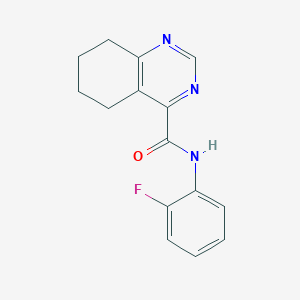
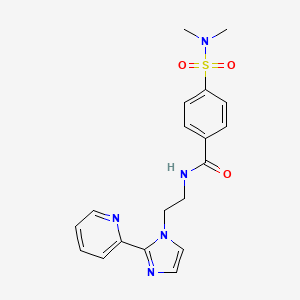
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)